molecular formula C21H24FN3O4 B2707028 1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955259-47-9

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2707028
CAS No.: 955259-47-9
M. Wt: 401.438
InChI Key: CUQDWJYHPMYERW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-(benzylurea): Lacks the fluorine and pyrrolidinone moieties.

    1-(2,3-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)methylurea: Lacks the fluorobenzyl group.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of both the fluorobenzyl and pyrrolidinone groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-28-18-5-3-4-17(20(18)29-2)24-21(27)23-11-15-10-19(26)25(13-15)12-14-6-8-16(22)9-7-14/h3-9,15H,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQDWJYHPMYERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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